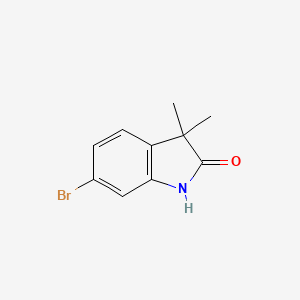

6-Bromo-3,3-dimethylindolin-2-one

説明

Synthesis of the Precursor: 6-Bromo-2-oxindole

A documented method for synthesizing 6-bromo-2-oxindole involves starting from 2,5-dibromonitrobenzene. unise.org This procedure consists of two primary stages:

Nucleophilic Attack and Intermediate Formation: The initial step involves a nucleophilic attack on 2,5-dibromonitrobenzene by diethyl malonate. This reaction forms the intermediate, diethyl-2-(4-bromo-2-nitrophenyl) malonate. unise.org

Hydrolysis, Decarboxylation, Reduction, and Cyclization: The intermediate then undergoes a series of reactions, including acid hydrolysis, decarboxylation, and re-esterification. A critical subsequent step is the radical reduction of the nitro group, which is followed by an intramolecular ring closure to yield the desired 6-bromo-2-oxindole. unise.org

Synthesis of 6-Bromo-3,3-dimethylindolin-2-one

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-bromo-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-10(2)7-4-3-6(11)5-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAOYNGOQUASPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)Br)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158326-84-2 | |

| Record name | 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization Techniques for Synthetic Validation

The structural confirmation of 6-Bromo-3,3-dimethylindolin-2-one and its precursors relies on a suite of advanced analytical methods. These techniques provide detailed information about the molecular structure, connectivity, and purity of the synthesized compounds.

Spectroscopic methods are fundamental to the characterization of these molecules. rsc.org Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the chemical environment of hydrogen atoms within the molecule. For this compound, one would expect to see characteristic signals for the aromatic protons on the bromo-substituted benzene (B151609) ring and a distinct singlet for the two methyl groups at the C3 position.

¹³C NMR: This analysis identifies the different carbon environments in the molecule. The spectrum would show distinct peaks for the carbonyl carbon, the quaternary carbon at C3, the carbons of the methyl groups, and the carbons of the aromatic ring. The bromine substitution would also influence the chemical shifts of the aromatic carbons. unise.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (with peaks for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments. uni.lu

The table below summarizes the predicted mass spectrometry data for a closely related isomer, 6-bromo-2,2-dimethylindolin-3-one (B14908928), which can provide insight into the expected fragmentation patterns.

| Adduct | m/z |

| [M+H]⁺ | 240.00186 |

| [M+Na]⁺ | 261.98380 |

| [M-H]⁻ | 237.98730 |

| [M+NH₄]⁺ | 257.02840 |

| [M+K]⁺ | 277.95774 |

| [M+H-H₂O]⁺ | 221.99184 |

| [M+HCOO]⁻ | 283.99278 |

| [M+CH₃COO]⁻ | 298.00843 |

This data is for the isomer 6-bromo-2,2-dimethylindolin-3-one and is provided for illustrative purposes. uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. The spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) group of the lactam ring and characteristic bands for the aromatic C-H and C=C bonds.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, and bromine) in the compound, which can be compared with the calculated theoretical values to confirm the empirical formula.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule, confirming bond lengths, bond angles, and stereochemistry.

Reactivity and Mechanistic Investigations of 6 Bromo 3,3 Dimethylindolin 2 One

Electrophilic Substitution Reactions on the Aromatic Ring System

The benzene (B151609) ring of the indolinone core is susceptible to electrophilic substitution reactions. The position of these substitutions is directed by the activating effect of the amino group and the deactivating, yet ortho-, para-directing, effect of the bromine atom. However, the inherent reactivity of the oxindole (B195798) core can sometimes lead to complex reaction outcomes. For instance, attempts to introduce functionalities at specific positions can be challenging due to competing reaction pathways. Researchers often encounter discrepancies in regioselectivity or yield, which can be attributed to factors like the choice between radical versus electrophilic bromination mechanisms. Kinetic control, often achieved at lower temperatures with reagents like N-bromosuccinimide (NBS) and a radical initiator (AIBN), may favor the formation of 4-bromo products. Conversely, thermodynamic control, using reagents like bromine and a Lewis acid catalyst (FeCl₃), can lead to substitution at the 6-position. The choice of solvent also plays a crucial role, with polar aprotic solvents like DMF enhancing electrophilic bromination.

Nucleophilic Reactivity at the Carbonyl Moiety

The carbonyl group at the C-2 position of 6-bromo-3,3-dimethylindolin-2-one is a key site for nucleophilic attack. This reactivity is fundamental to many of the transformations involving this scaffold. A variety of nucleophiles can add to the carbonyl carbon, leading to the formation of 3-hydroxyoxindole derivatives. For example, in the presence of a suitable catalyst, the addition of cyanide-containing nucleophiles to isatins (the oxidized form of oxindoles) can proceed with high diastereoselectivity to furnish 3-hydroxy-3-cyano-oxindoles. tudelft.nl Reduction of the carbonyl group can also be achieved using standard reducing agents to yield the corresponding indoline (B122111) derivatives.

Reactions Involving the Bromine Substituent (e.g., Cross-Coupling Reactions)

The bromine atom at the 6-position is a versatile handle for introducing molecular diversity through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are particularly effective for this purpose. bohrium.com These reactions allow for the formation of new carbon-carbon bonds, enabling the attachment of a wide array of aryl, heteroaryl, and vinyl groups to the oxindole core. For instance, Sonogashira cross-coupling reactions have been successfully employed with bromo-substituted aromatic systems to introduce alkynyl groups. soton.ac.uk The efficiency of these coupling reactions can be influenced by the choice of catalyst, ligands, and reaction conditions. bohrium.comccspublishing.org.cn

A general protocol for the synthesis of oxindoles bearing a C3-allylic quaternary stereocenter has been developed via a domino reaction involving an intramolecular Heck cyclization/Suzuki coupling sequence. bohrium.com This highlights the utility of the bromine substituent in constructing complex molecular architectures.

Table 1: Examples of Cross-Coupling Reactions with Bromo-substituted Oxindoles

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Organoboron Reagents | Palladium-based catalysts | Aryl- or vinyl-substituted oxindoles | bohrium.com |

| Heck Coupling | Alkenes | Palladium-based catalysts | Vinyl-substituted oxindoles | bohrium.com |

| Sonogashira Coupling | Terminal Alkynes | Palladium/Copper catalysts | Alkynyl-substituted oxindoles | soton.ac.uk |

Detailed Mechanistic Studies of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies. Mechanistic studies often involve a combination of experimental techniques and computational analysis. For example, investigations into electrophilic substitution reactions have explored the competition between radical and electrophilic pathways. rsc.org The study of domino reactions, such as the Heck cyclization/Suzuki coupling, involves elucidating the sequence of catalytic cycles and identifying key intermediates. bohrium.com Control experiments are often carried out to gain insight into the reaction mechanism. bohrium.com

Stereochemical Aspects and Stereoselective Transformations of Oxindole Derivatives

The C-3 position of the oxindole ring is a common stereocenter, and the development of stereoselective methods for its functionalization is a major area of research. nih.govacs.orgrsc.org While this compound itself is achiral, many of its derivatives possess chirality, and controlling the stereochemical outcome of their reactions is of paramount importance, particularly in the synthesis of biologically active molecules. nih.gov

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of oxindoles. For example, chiral thioureas have been used to catalyze the amination of pyrazolones with high enantioselectivity. uva.es Similarly, highly stereoselective methods for the synthesis of spiro-polycyclic oxindoles have been developed using sequential organocatalytic reactions. acs.orgacs.org The transformation of pseudoindoxyls into oxindoles can also proceed with high stereoselectivity. researchgate.net

Copper-catalyzed asymmetric propargylation has been shown to be an effective method for the stereoselective synthesis of C3-tetrasubstituted oxindoles. rsc.org The development of these stereoselective transformations is critical for accessing the full range of stereoisomers of complex oxindole derivatives. rsc.org

Table 2: Stereoselective Transformations of Oxindole Derivatives

| Reaction Type | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|

| Asymmetric Propargylation | Copper catalyst | Stereoselective synthesis of C3-tetrasubstituted oxindoles | rsc.org |

| Michael-Domino Michael/Aldol Reaction | Pyrrolidine-based organocatalyst and DBU | Highly stereoselective synthesis of spiro-polycyclic oxindoles | acs.orgacs.org |

| Amination of Pyrazolones | Quinine-derived thiourea (B124793) | Highly efficient organocatalytic amination | uva.es |

| Transformation of Pseudoindoxyls | BF₃·Et₂O | Highly stereoselective rearrangement to oxindoles | researchgate.net |

Structure Activity Relationship Sar Studies of 6 Bromo 3,3 Dimethylindolin 2 One Derivatives

Impact of Halogen Position and Type on Biological Activities

The nature and placement of halogen substituents on the indolin-2-one scaffold are pivotal in modulating the biological activities of its derivatives. Research indicates that both the type of halogen and its position on the aromatic ring can significantly affect the pharmacological profile.

For instance, in a series of indolin-2-one derivatives, the substitution of the aromatic moiety with a halogen atom has been shown to alter their pharmacological effects. core.ac.uk Specifically, the bromination at the 5-position of the indolin-2-one ring in certain derivatives resulted in compounds that were active only against Gram-positive bacteria, whereas their non-brominated counterparts exhibited a broader spectrum of activity, including weak inhibition of E. coli and C. albicans. core.ac.uk This suggests that the presence and position of a halogen can fine-tune the antibacterial spectrum.

Furthermore, studies on other classes of indolin-2-one derivatives have highlighted the importance of the halogen type. In one study, the introduction of bromine atoms onto pyrrole (B145914) rings attached to an indolin-2-one framework led to low antitumor activities. nih.gov In contrast, derivatives bearing chlorine atoms demonstrated good antitumor activities and lower cardiotoxicity, underscoring the critical role of the specific halogen in determining the therapeutic potential and safety profile. nih.gov The replacement of a methoxy (B1213986) group with a chlorine atom on the aromatic ring of another compound, arvanil, was found to increase its inhibitory capability against fatty acid amide hydrolase (FAAH). nih.gov

These findings collectively emphasize that the strategic placement and selection of halogens are crucial for optimizing the biological activity of indolin-2-one derivatives.

Influence of the 3,3-Dimethyl Substitution on Pharmacological Profiles

The gem-dimethyl group at the C3 position of the indolin-2-one core is a significant structural feature that influences the compound's pharmacological properties. This substitution can impact the molecule's conformation, steric hindrance, and lipophilicity, which in turn affects its interaction with biological targets.

The synthesis of 6-Bromo-3,3-dimethylindolin-2-one itself involves a process where N′-(3-bromophenyl)isobutyrohydrazide is heated with calcium hydride, leading to the formation of this specific structure. google.comgoogleapis.com The presence of the 3,3-dimethyl groups is integral to the resulting molecular framework.

Role of N-Substitution on the Indolin-2-one Nitrogen Atom

Substitution at the N1 position of the indolin-2-one ring system is a widely explored strategy for modulating the pharmacological activity of this class of compounds. Modifications at this nitrogen atom can significantly alter the electronic properties, solubility, and steric profile of the molecule, thereby influencing its biological interactions.

Studies have shown that N-alkylation can lead to derivatives with enhanced potency and specific activity. For example, in a series of 3-(2-oxoethylidene)indolin-2-one compounds, analogs bearing N-substituents, particularly N-butyl and N-benzyl groups, exhibited strong cytotoxicity towards human colorectal and breast carcinoma cells. nih.gov These compounds also displayed potent thioredoxin reductase (TrxR) inhibitory activity. nih.gov This suggests that appropriate structural modifications at the nitrogen atom can yield derivatives with specific inhibitory activities, providing leads for anticancer drug development. nih.gov

The introduction of an N-aryl fragment to the indolin-2-one structure has also been shown to affect anticancer activity. nih.gov For instance, the presence of N-phenyl and N-methoxy functions significantly improved activities against K562 cell lines. nih.gov Furthermore, N-alkylated isatin (B1672199) linked with thiourea (B124793) has demonstrated good potential against colon and multiple melanoma cancer cell lines. nih.gov The strategic modification of the N1 position is therefore a key element in the design of indolin-2-one-based therapeutic agents.

Systematic Modifications of the Lactam Ring and Their Pharmacological Consequences

The lactam ring is a core component of the indolin-2-one scaffold, and its modification can lead to significant changes in biological activity. These modifications can include ring opening, ring expansion, or the introduction of different substituents, which can alter the molecule's chemical reactivity and three-dimensional structure.

One approach to modifying the lactam ring involves bio-inspired synthesis to create polycyclic indolines. Treatment of cyclized indoline (B122111) products with acetic acid and sodium cyanoborohydride can result in ring-opened indoline products. pnas.org This transformation significantly alters the ring skeleton and, consequently, the pharmacological properties of the compounds. pnas.org For example, a ring-opened indoline derivative, Of1, was found to be a selective resistance-modifying agent for β-lactam antibiotics, resensitizing MRSA strains to these drugs. pnas.org

Another strategy involves the synthesis of spiro-derivatives, where the C3 carbon of the indolinone is part of another ring system. For example, spiro[indoline-3,2′-thiazolidine] derivatives have been synthesized and evaluated for their anti-inflammatory properties. acs.org These modifications at the lactam ring highlight the potential to generate compounds with novel mechanisms of action and therapeutic applications. The integrity and substitution pattern of the lactam ring are thus critical determinants of the pharmacological consequences of the resulting derivatives.

Computational and Chemoinformatic Approaches to SAR Analysis and Lead Optimization

Computational and chemoinformatic methods are increasingly integral to the process of drug discovery, offering powerful tools for understanding structure-activity relationships and optimizing lead compounds. These approaches are particularly valuable in the study of indolin-2-one derivatives.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of indolin-2-one derivatives. researchgate.net These models can provide robust and reliable predictions of biological activity and are used to design new molecules with improved inhibitory activity and favorable pharmacokinetic properties. researchgate.net

Molecular docking is another key computational technique used to predict the binding orientation of small molecule drug candidates to their protein targets. For indolin-2-one derivatives, docking studies have been employed to investigate their mode of interaction within the binding sites of kinases like c-Met and VEGFR2. nih.gov These studies provide insights into the crucial interactions, such as hydrogen bonds, that stabilize the ligand-protein complex. acs.org

Furthermore, molecular dynamics simulations can be performed to evaluate the stability of these complexes over time. researchgate.net By combining these computational approaches, researchers can rationally design and screen new derivatives with enhanced potency and selectivity, accelerating the development of novel therapeutic agents.

Pharmacophore Modeling and Rational Drug Design Principles

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of functional groups required for biological activity. This approach has been instrumental in the design and discovery of novel indolin-2-one derivatives.

A pharmacophore model is typically generated from a set of active compounds and represents the key features responsible for their interaction with a specific biological target. researchgate.netmdpi-res.com For indolin-2-one derivatives, pharmacophore models have been developed and used to screen compound libraries and design new molecules with desired activities. acs.org For example, a prevalidated pharmacophore model was used to assess the fitness of newly synthesized indolin-2-one molecules, with the alignment of the molecules to the pharmacophore providing an indication of their potential activity. acs.org

The process often involves identifying key pharmacophoric features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net In the context of indolin-2-one derivatives targeting kinases, the indolin-2-one core often serves as a crucial scaffold for presenting these features in the correct orientation for binding to the ATP-binding pocket of the kinase. acs.org By integrating pharmacophore modeling with other computational techniques like molecular docking and 3D-QSAR, a comprehensive rational drug design strategy can be implemented to guide the synthesis and optimization of potent and selective indolin-2-one-based inhibitors.

Biological and Pharmacological Investigations of 6 Bromo 3,3 Dimethylindolin 2 One and Its Analogues

Anticancer Activity Assessments

Despite the broad interest in indolinone scaffolds for their potential as anticancer agents, specific research on 6-Bromo-3,3-dimethylindolin-2-one is not available in the current scientific literature.

In Vitro Cytotoxicity Evaluation Against Various Human Cancer Cell Lines

A thorough search of scientific literature reveals no specific data on the in vitro cytotoxicity of this compound against the human cancer cell lines WiDr, A549, Bel7402, HepG2, HeLa, HCT116, HT-29, and MCF-7. While studies on other substituted indolin-2-one derivatives have shown cytotoxic effects against various cancer cells, these findings cannot be directly attributed to this compound. nih.govnih.govorientjchem.orgacs.org

Elucidation of Anticancer Mechanisms of Action

There is no available research that elucidates the specific anticancer mechanisms of action for this compound. Investigations into mechanisms such as the inhibition of cancer cell migration, tyrosine kinase inhibition, or interactions with EWS-FLI1 are associated with other, often more complex, indolinone derivatives and cannot be ascribed to this specific compound without direct experimental evidence. nih.gov

Evaluation in Specific Cancer Models

Consistent with the lack of in vitro and mechanistic data, there are no published studies on the evaluation of this compound in specific cancer models such as colon cancer, breast cancer, or Ewing's sarcoma.

Antimicrobial Activity Research

The potential of indolinone derivatives as antimicrobial agents has been noted in several studies. nih.gov However, specific data for this compound is not present in the available literature.

Broad-Spectrum Antibacterial Efficacy

No studies were found that specifically assess the broad-spectrum antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacteria. While research on Schiff bases derived from related bromo-indolinone structures has been conducted, this does not provide direct evidence for the antibacterial properties of the parent compound. uodiyala.edu.iq

Antifungal Properties

Similarly, there is a lack of research into the specific antifungal properties of this compound. Studies on other indolinone derivatives have shown antifungal potential, but these findings are not directly applicable to the compound . nih.govmdpi.com

Investigative Studies on Antimicrobial Mechanisms

The precise antimicrobial mechanisms of this compound are a subject of ongoing research. However, broader studies on the 2-indolinone scaffold, to which this compound belongs, provide significant insights into its potential modes of action. The 2-indolinone core is a recurring motif in a variety of natural and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial effects. nih.gov

Research suggests that the antimicrobial action of indolinone derivatives may involve the disruption of essential cellular processes in pathogens. googleapis.com The core structure, featuring a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring with a carbonyl group, is believed to interact with various molecular targets within microbial cells. nih.gov These interactions can lead to the inhibition of enzymes crucial for pathogen survival or the modulation of signaling pathways, ultimately resulting in the inhibition of growth or cell death. googleapis.com

Derivatives of the closely related 3-alkylidene-2-indolone have been synthesized and evaluated for their antimicrobial properties. nih.gov Although many of these compounds have shown moderate activity, certain derivatives have demonstrated high antibacterial efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that the indolinone skeleton is a promising scaffold for the development of new antibacterial agents. nih.gov The introduction of different substituents on the indolinone ring, such as the bromo group and dimethyl groups in this compound, can significantly influence the antimicrobial spectrum and potency.

Anti-inflammatory Activity Studies

The anti-inflammatory potential of this compound and its analogues has been a key area of investigation, primarily focusing on their ability to modulate key inflammatory pathways.

Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)

Substituted indolin-2-one derivatives, including this compound, have been identified as inhibitors of p38 mitogen-activated protein kinase (MAPK). googleapis.com The p38 MAPK pathway is a critical signaling cascade involved in the cellular response to inflammatory stimuli. nih.govbiorxiv.org Activation of p38 MAPK leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-1, IL-6, IL-8). googleapis.comgoogle.com By inhibiting p38 MAPK, these compounds can effectively block the production of these key mediators of inflammation. googleapis.comnih.gov

The anti-inflammatory effect of p38 MAPK inhibitors has been demonstrated in various preclinical models. For instance, inhibition of p38 has been shown to reduce the severity of arthritis in animal models and decrease the inflammatory response in models of Crohn's disease. googleapis.comgoogle.com Furthermore, p38 MAPK inhibitors have shown the potential to reverse hematopoietic defects in bone marrow from patients with myelodysplastic syndromes, where TNF-α overproduction plays a significant role. google.com The ability of this compound to act as a p38 MAPK inhibitor underscores its potential as a lead compound for the development of novel anti-inflammatory therapies. googleapis.comgoogle.com

| Compound | Target | Reported Activity |

| This compound | p38 Mitogen-Activated Protein Kinase (MAPK) | Inhibitor googleapis.com |

Exploration of Other Biological Activities (e.g., antioxidant, antiviral, steroid sulfatase inhibition)

Beyond its antimicrobial and anti-inflammatory properties, the indolinone scaffold has been explored for a variety of other biological activities.

Antioxidant Activity: While specific studies on the antioxidant potential of this compound are not extensively detailed in the provided context, related chalcone (B49325) derivatives containing a bromo-indolinone moiety have been noted for their antioxidant properties.

Antiviral Activity: The antiviral potential of the broader class of compounds containing a bromo-substituted heterocyclic core has been investigated. For instance, a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, which share a bromo-substituted aromatic ring, were synthesized and evaluated for their antiviral activity against a panel of viruses. nih.gov One compound in this series demonstrated potent activity against vaccinia virus. nih.gov While none of the tested compounds in that particular study showed significant anti-HIV activity, the findings suggest that the bromo-substituted heterocyclic scaffold may be a promising starting point for the development of antiviral agents. nih.gov

Steroid Sulfatase (STS) Inhibition: Steroid sulfatase is an enzyme that plays a crucial role in the production of biologically active steroids, which can contribute to the growth of hormone-dependent tumors. nih.gov The development of STS inhibitors is therefore a significant area of research in oncology. nih.gov While direct inhibition of STS by this compound is not specified, the development of potent, irreversible STS inhibitors has been a focus of medicinal chemistry. nih.gov

Preclinical Drug Discovery and Development Potential

The diverse biological activities associated with the indolinone scaffold, and specifically with this compound, highlight its potential in preclinical drug discovery and development. This compound serves as a valuable starting material and intermediate in the synthesis of more complex molecules with therapeutic potential. google.comgoogle.com

For example, this compound has been utilized in the preparation of substituted spiro[cycloalkyl-1,3'-indo]-2'(1'H)-one derivatives, which have also been investigated as p38 MAPK inhibitors. google.com Furthermore, it has been used in the synthesis of other indolin-2-one derivatives that are being explored for their anticancer properties. google.com The chemical tractability of this compound allows for the introduction of various substituents, enabling the generation of libraries of related compounds for structure-activity relationship (SAR) studies. These studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties, which are all critical aspects of the drug development process. The role of this compound as a building block in the creation of novel therapeutic agents underscores its significance in the ongoing search for new and effective treatments for a range of diseases. acs.org

Theoretical and Computational Studies on 6 Bromo 3,3 Dimethylindolin 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular properties of 6-Bromo-3,3-dimethylindolin-2-one. These calculations provide insights into the molecule's geometry, charge distribution, and orbital energies.

Typical calculations would involve geometry optimization to find the most stable three-dimensional arrangement of the atoms. The resulting optimized structure would reveal key bond lengths, bond angles, and dihedral angles. For the indolinone core, the planarity of the bicyclic system is a crucial feature, though the sp3-hybridized C3 atom bearing the two methyl groups introduces a non-planar center.

The electronic properties can be further understood by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For indolinone derivatives, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is often centered on the electron-deficient lactam moiety. The presence of the bromine atom at the 6-position is expected to influence the electronic properties through both inductive and resonance effects, potentially lowering the HOMO and LUMO energy levels.

A molecular electrostatic potential (MEP) map would visualize the charge distribution across the molecule. The MEP would likely show negative potential (red regions) around the carbonyl oxygen and the bromine atom, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the N-H proton, highlighting its acidic character.

Table 1: Calculated Molecular Properties of this compound (Hypothetical DFT Data)

| Property | Value |

| Optimized Total Energy | [Value] Hartree |

| HOMO Energy | [Value] eV |

| LUMO Energy | [Value] eV |

| HOMO-LUMO Gap | [Value] eV |

| Dipole Moment | [Value] Debye |

| Polarizability | [Value] ų |

| Molecular Electrostatic Potential (Min/Max) | [Value]/[Value] kcal/mol |

Conformational Analysis and Molecular Dynamics Simulations

While the indolinone core of this compound is relatively rigid, the two methyl groups at the C3 position can rotate. Conformational analysis would systematically explore the potential energy surface associated with the rotation of these methyl groups to identify the lowest energy conformers. This is typically achieved by scanning the dihedral angles involving the methyl hydrogens.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time in a given environment, such as in a solvent or interacting with a biological macromolecule. An MD simulation would track the atomic motions of this compound, revealing its flexibility and the accessible conformations under physiological conditions. Analysis of the MD trajectory would yield information on the stability of different conformations, the dynamics of the methyl group rotations, and the interactions with surrounding solvent molecules.

Molecular Docking Studies for Ligand-Receptor Interactions and Target Identification

The indolin-2-one scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule to a larger target protein. For this compound, docking studies would be performed against a panel of protein kinases to identify potential biological targets.

The indolinone core typically forms key hydrogen bond interactions with the hinge region of the kinase active site. The N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. The substituents on the aromatic ring, in this case, the bromine atom at the 6-position, will occupy a specific pocket of the binding site, and its interactions (e.g., halogen bonding, hydrophobic interactions) will significantly influence the binding affinity and selectivity. The 3,3-dimethyl groups will also contribute to the binding through van der Waals interactions.

Docking scores, which estimate the binding free energy, would be calculated to rank the potential protein targets. These studies are crucial for hypothesis-driven drug discovery, suggesting which kinases are likely to be inhibited by this compound and providing a structural basis for its potential biological activity. Theoretical studies on similar indolin-2-one derivatives have shown interactions with kinases like Aurora B. researchgate.neteurekaselect.comingentaconnect.com

Table 2: Hypothetical Molecular Docking Results for this compound against Selected Kinase Targets

| Kinase Target | Docking Score (kcal/mol) | Key Interacting Residues |

| Aurora B Kinase | [Value] | [Residue1, Residue2, ...] |

| VEGFR2 | [Value] | [ResidueA, ResidueB, ...] |

| p38 MAPK | [Value] | [ResidueX, ResidueY, ...] |

Theoretical Spectroscopic Analysis and Prediction

Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data for structural validation.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These calculations would predict the chemical shifts for each proton and carbon atom in the molecule, aiding in the interpretation of experimental NMR spectra. For instance, the calculations would predict the characteristic singlets for the gem-dimethyl protons and the distinct signals for the aromatic protons, influenced by the bromo substituent.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical infrared (IR) spectrum. This would show characteristic peaks for the N-H stretch, the C=O stretch of the lactam ring, and various C-H and C-C stretching and bending modes of the aromatic ring and methyl groups. The calculated spectrum can be a valuable tool for identifying the compound and confirming its functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis). This would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the electronic transitions between molecular orbitals.

Computational Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry can also be employed to predict the reactivity of this compound in various chemical reactions.

Reactivity: Analysis of the frontier molecular orbitals and MEP can predict the most likely sites for electrophilic and nucleophilic attack. For instance, the electron-rich aromatic ring would be susceptible to further electrophilic substitution, while the carbonyl carbon could be a target for nucleophiles.

Regioselectivity: In reactions involving multiple possible sites, computational modeling of the transition states for each pathway can predict the regioselectivity. For example, in a further electrophilic aromatic substitution, calculations could determine whether the incoming electrophile would prefer to add to the C4, C5, or C7 position by comparing the activation energies of the respective reaction pathways.

Stereoselectivity: While this compound itself is achiral, it is often used as a precursor in syntheses that generate chiral centers. Computational methods can be used to predict the stereochemical outcome of such reactions by modeling the transition states leading to different stereoisomers. The relative energies of these transition states can indicate which stereoisomer is likely to be the major product.

Emerging Applications and Future Research Directions for 6 Bromo 3,3 Dimethylindolin 2 One

The synthetically accessible and structurally unique 6-Bromo-3,3-dimethylindolin-2-one is emerging as a valuable scaffold in medicinal chemistry and materials science. Its core indolin-2-one structure is a recognized pharmacophore present in numerous biologically active compounds, while the strategic placement of a bromine atom and gem-dimethyl groups offers opportunities for finely tuning its physicochemical and biological properties. This article explores the future potential of this compound, focusing on its role in developing next-generation therapeutics, its applications in catalysis and materials science, and the advanced chemical strategies being employed for its derivatization.

Q & A

Q. How can hygroscopicity and oxidative degradation of this compound be managed during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。